5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine
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Overview
Description
5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H8BrFN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine typically involves the bromination of a pyrimidine derivative. One common method is the reaction of 2-(2-fluoropropan-2-yl)pyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
- 2-Bromo-5-(2-fluoro-2-propyl)pyridine
- 5-Bromo-2-fluoropyrimidine
Uniqueness
5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .
Properties
Molecular Formula |
C7H8BrFN2 |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H8BrFN2/c1-7(2,9)6-10-3-5(8)4-11-6/h3-4H,1-2H3 |
InChI Key |
SVJVGJNPKWZAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)F |
Origin of Product |
United States |
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